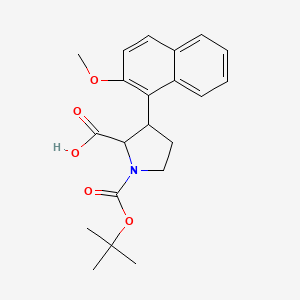
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid, also known as BOC-NAP-PYR, is an organic compound that is commonly used as a synthetic intermediate in the synthesis of pharmaceuticals and other organic compounds. It is a versatile and useful chemical that is used in a variety of applications in the laboratory, including as a protecting group for organic syntheses, as a reagent for the formation of carbon-carbon bonds, and as a catalyst for organic transformations.
Mechanism of Action
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid acts as a protecting group by forming a stable, covalent bond with the functional group to be protected. The bond is formed through a nucleophilic substitution reaction, in which the nucleophile (the this compound) attacks the electrophilic center of the functional group to be protected. This forms a covalent bond between the two molecules, which prevents further reaction of the functional group.
Biochemical and Physiological Effects
This compound is a non-toxic and non-volatile compound that is not known to have any adverse biochemical or physiological effects. It is considered to be a safe and effective reagent for use in the laboratory.
Advantages and Limitations for Lab Experiments
The main advantage of 1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid is its versatility. It can be used in a variety of applications in the laboratory, including as a protecting group for organic syntheses, as a reagent for the formation of carbon-carbon bonds, and as a catalyst for organic transformations. It is also relatively easy to use and can be stored for long periods of time without degradation. However, it is important to note that this compound is not compatible with all functional groups, and care should be taken when using it in the laboratory.
Future Directions
The use of 1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid in the laboratory is likely to continue to expand in the future as researchers develop new methods for its use. Possible future directions include the use of this compound as a protecting group for more complex functional groups, such as silyl ethers and nitriles, as well as its use in the synthesis of more complex organic molecules. In addition, this compound may be used as a catalyst in the synthesis of peptides and other peptidomimetics, as well as in the synthesis of complex organic molecules. Finally, this compound may be used in the development of new methods for the formation of carbon-carbon bonds and for the synthesis of new organic compounds.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid is widely used in scientific research as a protecting group for organic syntheses. It can be used to protect sensitive functional groups, such as amines, alcohols, and thiols, from unwanted reactions. It can also be used as a reagent for the formation of carbon-carbon bonds, as well as a catalyst for organic transformations. In addition, this compound can be used in the synthesis of peptides and other peptidomimetics.
properties
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-12-11-15(18(22)19(23)24)17-14-8-6-5-7-13(14)9-10-16(17)26-4/h5-10,15,18H,11-12H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLBYJOSQVJXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=C(C=CC3=CC=CC=C32)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



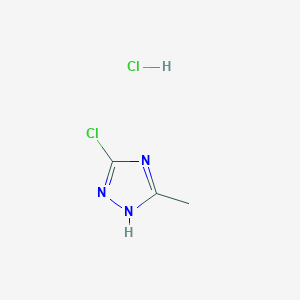

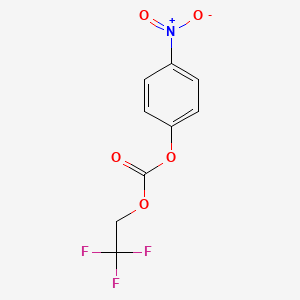
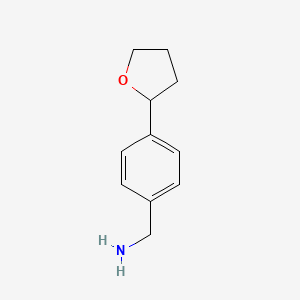
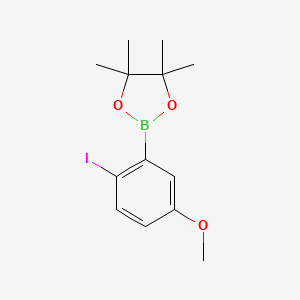
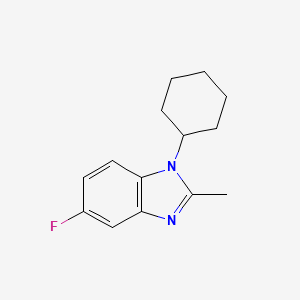
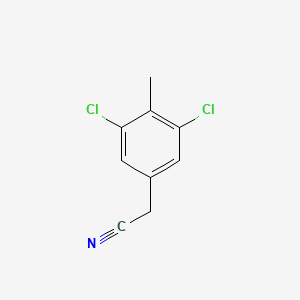

![4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline](/img/structure/B1473770.png)
![methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate](/img/structure/B1473771.png)
![3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1473772.png)
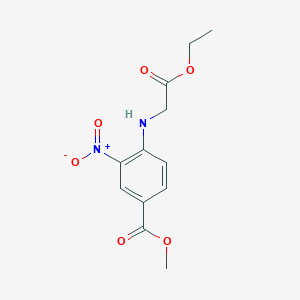
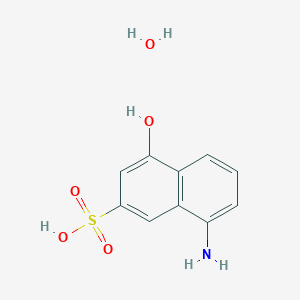
![1-Azaspiro[3.3]heptane oxalate](/img/structure/B1473777.png)